Hypecoumine

Übersicht

Beschreibung

Synthesis Analysis

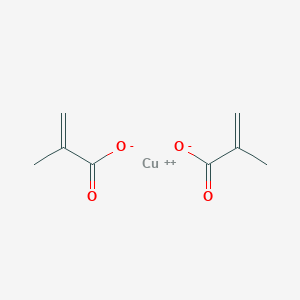

Hypecoumine was isolated from a traditional Tibetan drug, Hypecoum leptocarpum, alongside three other alkaloids: protopine, cryptopine, and oxyhydrastinine. The isolation process revealed Hypecoumine as a new alkaloid, with its structure elucidated through extensive spectroscopic analysis including UV, IR, MS, and IHNMR techniques (Chen Bz & Fan Qc, 1985).

Molecular Structure Analysis

The molecular structure of Hypecoumine was determined through sophisticated spectroscopic methods, providing detailed insights into its chemical framework. These analyses are crucial for understanding the compound's potential reactivity and interactions at the molecular level. While specific details on the molecular structure analysis of Hypecoumine were not found, the elucidation techniques typically involve comprehensive NMR and mass spectrometry studies to reveal the arrangement of atoms and bonds within the molecule.

Chemical Reactions and Properties

Research on the chemical reactions and properties of Hypecoumine specifically is sparse. However, the study of related compounds and proteins, such as the hydrogenase maturation proteins HypF and HypE, provides insight into the complex biochemical processes involving carbamoyltransfer and dehydration reactions crucial for the synthesis of active site ligands in enzymes (Blokesch et al., 2004). These reactions are indicative of the intricate chemical behavior that compounds like Hypecoumine might exhibit or participate in within biological contexts.

Physical Properties Analysis

The physical properties of a compound, including its phase, melting point, solubility, and density, are essential for understanding its behavior in different environments and applications. The research did not specifically address the physical properties of Hypecoumine, but these properties are generally assessed through experimental measurements and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties of Hypecoumine, such as reactivity, stability, and functional group behavior, play a significant role in its potential applications and interactions with other molecules. The isolation of Hypecoumine and related compounds from Hypecoum erectum, and their structural identification, hints at the diverse chemical properties these molecules may exhibit, including antioxidative activities as suggested by their in vitro assessments (N. Xu et al., 2022).

Wissenschaftliche Forschungsanwendungen

High-Throughput Screening : Hypecoumine is used in high-throughput screening, a valuable tool in biomedical research for discovering new chemotypes (Macarrón et al., 2011).

Potential in Treating Various Diseases : It is considered a natural product with potential applications in treating cancer, cardiovascular, neurological, and metabolic diseases (Shaikh, Sathaye, & Wan Ahmad, 2022).

Anti-inflammatory and Analgesic Effects : Hypecoum erectum, which contains Hypecoumine, has demonstrated anti-inflammatory and analgesic properties. The total alkaloid fraction, including Hypecoumine, shows the most potent effects (Yuan et al., 2021).

Antioxidative Activity : Hypecoumic acid, a derivative, exhibits moderate antioxidative activity, indicating its potential in oxidative stress-related conditions (Xu et al., 2022).

Traditional Medicine : Hypecoumine was initially isolated from the traditional Tibetan drug Hypecoum leptocarpum, indicating its historical use in traditional medicine practices (Chen Bz & Fan Qc, 1985).

Eigenschaften

IUPAC Name |

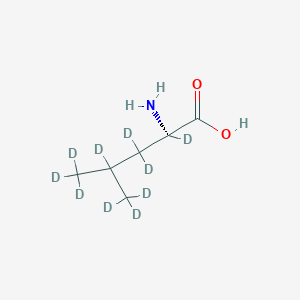

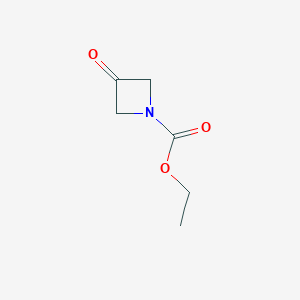

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZNJOVFBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905236 | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

CAS RN |

100163-16-4 | |

| Record name | Hypecoumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)